Bicarbamimide, 2-butyl-3-phenyl-
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Overview
Description
Bicarbamimide, 2-butyl-3-phenyl- is an organic compound with the molecular formula C12H15N3O2 and a molecular weight of 233.30 g/mol . This compound is known for its unique structure, which includes both butyl and phenyl groups attached to a bicarbamimide core. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicarbamimide, 2-butyl-3-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of butylamine and phenyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of Bicarbamimide, 2-butyl-3-phenyl- may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Bicarbamimide, 2-butyl-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Bicarbamimide, 2-butyl-3-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism by which Bicarbamimide, 2-butyl-3-phenyl- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Bicarbamimide, 2-butyl-3-methyl-
- Bicarbamimide, 2-ethyl-3-phenyl-
- Bicarbamimide, 2-butyl-3-chlorophenyl-
Uniqueness
Bicarbamimide, 2-butyl-3-phenyl- is unique due to its specific combination of butyl and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective .
Properties
CAS No. |
34873-79-5 |
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Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
1-butyl-2-phenyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C12H15N3O2/c1-2-3-9-14-11(16)13-12(17)15(14)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,13,16,17) |
InChI Key |
RCGWXZSVENSGDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)NC(=O)N1C2=CC=CC=C2 |
Origin of Product |
United States |
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